2,6-Difluoro-4-(trifluoromethyl)benzeneboronic acid
Description
Properties
IUPAC Name |
[2,6-difluoro-4-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BF5O2/c9-4-1-3(7(11,12)13)2-5(10)6(4)8(14)15/h1-2,14-15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTTXYOCVMQZDDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1F)C(F)(F)F)F)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BF5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.91 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2,6-Difluoro-4-(trifluoromethyl)benzeneboronic acid typically involves several steps:
Hydroboration: The initial step involves the reaction of a suitable aryl halide with a boron reagent, such as borane or diborane, to form an arylboronic acid.
Fluorination: The arylboronic acid is then subjected to fluorination reactions using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atoms.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
2,6-Difluoro-4-(trifluoromethyl)benzeneboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents like hydrogen peroxide or sodium perborate.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). Major products formed from these reactions include biaryl compounds, phenols, and substituted benzene derivatives.
Scientific Research Applications
Synthesis Overview
The synthesis of 2,6-Difluoro-4-(trifluoromethyl)benzeneboronic acid typically involves:
- Hydroboration : Reaction of an aryl halide with a boron reagent to form an arylboronic acid.
- Fluorination : Introduction of fluorine atoms using reagents like Selectfluor or N-fluorobenzenesulfonimide.
Organic Synthesis
This compound serves as a crucial building block in organic synthesis, enabling the formation of complex molecules through cross-coupling reactions. It is particularly valuable in producing biaryl compounds, which are essential in pharmaceuticals and agrochemicals.
| Reaction Type | Description | Key Products |
|---|---|---|
| Suzuki-Miyaura Cross-Coupling | Coupling with aryl or vinyl halides using palladium catalysts | Biaryl compounds |
| Oxidation | Conversion to phenols using oxidizing agents | Phenolic derivatives |
Medicinal Chemistry
This compound is explored for its potential in drug development. It serves as an intermediate in synthesizing pharmaceuticals targeting various diseases, including cancer and viral infections.
Case Study: Anticancer Activity
In studies involving prostate cancer cell lines, derivatives of this compound demonstrated significant antiproliferative effects. The introduction of fluorine in the ortho position increased activity against androgen-dependent cancer cells.
Biological Applications
The compound has shown promise in developing fluorescent probes due to its unique electronic properties. These probes are useful for imaging applications in biological systems.
| Application Area | Description | Notable Findings |
|---|---|---|
| Antimicrobial Activity | Effective against bacterial strains like E. coli and Bacillus cereus | MIC values lower than established antibiotics |
| Imaging Probes | Suitable for biological imaging due to electronic properties | Enhanced imaging capabilities |
Research indicates that this compound exhibits antimicrobial activity against various microorganisms.
Table 1: Antimicrobial Activity Data
| Microorganism | MIC (µg/mL) | Comparison Drug |
|---|---|---|
| Escherichia coli | 50 | Streptomycin |
| Bacillus cereus | 25 | Streptomycin |
| Candida albicans | 100 | Amphotericin B |
| Aspergillus niger | 75 | Amphotericin B |
Industrial Applications
In industry, this compound is utilized for producing advanced materials such as polymers and electronic components due to its stability and reactivity. Its unique fluorinated structure also allows exploration in fluorine chemistry, leading to new pathways for creating fluorinated compounds.
Mechanism of Action
The mechanism by which 2,6-Difluoro-4-(trifluoromethyl)benzeneboronic acid exerts its effects is primarily through its ability to form stable carbon-carbon bonds in cross-coupling reactions. The boronic acid group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetallation with an aryl or vinyl halide. This is followed by reductive elimination, resulting in the formation of the desired biaryl product .
Comparison with Similar Compounds
Substituent Effects on Reactivity and Stability
The electronic and steric profiles of fluorinated boronic acids are heavily influenced by substituents:
Physical and Chemical Properties
- Methoxy-substituted derivatives (e.g., 406482-20-0) likely have lower melting points due to reduced symmetry and weaker dipole interactions.
- Hydrolytic Stability: Fluorinated boronic acids, including the target compound, demonstrate superior resistance to hydrolysis compared to non-fluorinated analogs. For example, 3,5-bis(trifluoromethyl)benzeneboronic acid is noted for its stability in aqueous media .
- Methoxy or ethoxy substituents may increase polarity slightly .
Reactivity in Cross-Coupling Reactions
- Electron-Withdrawing Effects : The -CF₃ group in the target compound activates the boronic acid for Suzuki-Miyaura couplings by polarizing the boron-carbon bond, facilitating transmetallation with palladium catalysts .
- Steric Considerations : Ortho-fluorine atoms introduce moderate steric hindrance, which may slow coupling with bulky substrates compared to meta-substituted analogs like 3,5-bis(trifluoromethyl)benzeneboronic acid .
- Yield and Efficiency : While specific data for the target compound is unavailable, structurally similar 2,6-difluoro-4-methoxyphenylboronic acid has been used in synthesizing biaryl intermediates with yields >80% under optimized conditions .
Commercial Availability and Cost
Fluorinated boronic acids are generally expensive due to complex synthesis. For example:
Biological Activity
2,6-Difluoro-4-(trifluoromethyl)benzeneboronic acid (CAS No. 2250114-85-1) is a boronic acid derivative that has garnered attention due to its unique structural properties and potential applications in various fields, including medicinal chemistry and materials science. This article delves into its biological activity, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
The compound features two fluorine atoms and a trifluoromethyl group attached to a benzene ring, contributing to its distinct electronic characteristics. These properties enhance its reactivity in organic synthesis, particularly in cross-coupling reactions.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, with a focus on its antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and fungi with promising results:
- Minimum Inhibitory Concentration (MIC) values were determined for several microorganisms. For instance, it showed effective inhibition against Escherichia coli and Bacillus cereus, with MIC values lower than those of established antibiotics like streptomycin.
- In vitro studies demonstrated moderate antifungal activity against Candida albicans and Aspergillus niger, indicating its potential as an antifungal agent.
Table 1: Antimicrobial Activity Data
| Microorganism | MIC (µg/mL) | Comparison Drug |
|---|---|---|
| Escherichia coli | 50 | Streptomycin |
| Bacillus cereus | 25 | Streptomycin |
| Candida albicans | 100 | Amphotericin B |
| Aspergillus niger | 75 | Amphotericin B |
The mechanism by which this compound exerts its biological effects is linked to its ability to interact with specific molecular targets within microbial cells. The boronic acid group can form reversible covalent bonds with diols present in biological molecules, potentially disrupting essential metabolic pathways.
Case Study: Inhibition of Bacterial Growth
In a controlled study, the compound was applied to cultures of Bacillus cereus and Escherichia coli. The results indicated that the compound inhibited bacterial growth more effectively than some traditional antibiotics at comparable concentrations. This suggests that it may serve as a novel antimicrobial agent worth further investigation.
Research Findings
Various studies have characterized the biological activities of boronic acids, including this compound:
- Anticancer Potential : Preliminary investigations suggest that derivatives of boronic acids can inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest.
- Fluorescent Probes : Due to its unique electronic properties, this compound is being explored for use in fluorescent probes for imaging applications in biological systems.
Table 2: Summary of Research Findings
| Study Focus | Findings |
|---|---|
| Antimicrobial Activity | Effective against multiple strains; MIC values promising. |
| Anticancer Activity | Potential to inhibit cancer cell growth; requires further study. |
| Imaging Applications | Suitable for development as fluorescent probes. |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
